Cas no 880811-99-4 (2-(diethylamino)ethyl(5-methylthiophen-2-yl)methylamine)
2-(diethylamino)ethyl(5-methylthiophen-2-yl)methylamine Chemical and Physical Properties
Names and Identifiers
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- N,N-Diethyl-N'-(5-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine
- 2-(diethylamino)ethyl(5-methylthiophen-2-yl)methylamine
- N',N'-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine
- [2-(DIETHYLAMINO)ETHYL][(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE
- STK294245
- N-[2-(diethylamino)ethyl]-N-[(5-methyl-2-thienyl)methyl]amine
- n1,n1-Diethyl-n2-((5-methylthiophen-2-yl)methyl)ethane-1,2-diamine
- CS-0298130
- EN300-168899
- N,N-diethyl-N'-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine
- NCGC00329409-01
- AKOS000284590
- AB01267750-03
- 880811-99-4
- CHEMBL5022092
- AN-465/42886672
-
- Inchi: 1S/C12H22N2S/c1-4-14(5-2)9-8-13-10-12-7-6-11(3)15-12/h6-7,13H,4-5,8-10H2,1-3H3
- InChI Key: IGDITUDVGLKASD-UHFFFAOYSA-N
- SMILES: S1C(C)=CC=C1CNCCN(CC)CC
Computed Properties
- Exact Mass: 226.15036988Da
- Monoisotopic Mass: 226.15036988Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 43.5Ų
2-(diethylamino)ethyl(5-methylthiophen-2-yl)methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-168899-1g |
[2-(diethylamino)ethyl][(5-methylthiophen-2-yl)methyl]amine |
880811-99-4 | 1g |
$628.0 | 2023-09-20 | ||
| Enamine | EN300-168899-5g |
[2-(diethylamino)ethyl][(5-methylthiophen-2-yl)methyl]amine |
880811-99-4 | 5g |
$1821.0 | 2023-09-20 | ||
| Enamine | EN300-168899-10g |
[2-(diethylamino)ethyl][(5-methylthiophen-2-yl)methyl]amine |
880811-99-4 | 10g |
$2701.0 | 2023-09-20 | ||
| Enamine | EN300-168899-0.05g |
[2-(diethylamino)ethyl][(5-methylthiophen-2-yl)methyl]amine |
880811-99-4 | 0.05g |
$528.0 | 2023-09-20 | ||
| Enamine | EN300-168899-0.1g |
[2-(diethylamino)ethyl][(5-methylthiophen-2-yl)methyl]amine |
880811-99-4 | 0.1g |
$553.0 | 2023-09-20 | ||
| Enamine | EN300-168899-0.25g |
[2-(diethylamino)ethyl][(5-methylthiophen-2-yl)methyl]amine |
880811-99-4 | 0.25g |
$579.0 | 2023-09-20 | ||
| Enamine | EN300-168899-0.5g |
[2-(diethylamino)ethyl][(5-methylthiophen-2-yl)methyl]amine |
880811-99-4 | 0.5g |
$603.0 | 2023-09-20 | ||
| Enamine | EN300-168899-1.0g |
[2-(diethylamino)ethyl][(5-methylthiophen-2-yl)methyl]amine |
880811-99-4 | 1g |
$743.0 | 2023-05-26 | ||
| Enamine | EN300-168899-2.5g |
[2-(diethylamino)ethyl][(5-methylthiophen-2-yl)methyl]amine |
880811-99-4 | 2.5g |
$1230.0 | 2023-09-20 | ||
| Enamine | EN300-168899-5.0g |
[2-(diethylamino)ethyl][(5-methylthiophen-2-yl)methyl]amine |
880811-99-4 | 5g |
$2152.0 | 2023-05-26 |
2-(diethylamino)ethyl(5-methylthiophen-2-yl)methylamine Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-(diethylamino)ethyl(5-methylthiophen-2-yl)methylamine
Introduction to 2-(diethylamino)ethyl(5-methylthiophen-2-yl)methylamine (CAS No. 880811-99-4)
2-(diethylamino)ethyl(5-methylthiophen-2-yl)methylamine, identified by its CAS number 880811-99-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a complex structure that includes a diethylamino group, an ethyl chain, and a methylthiophen-2-yl moiety, has garnered attention due to its potential applications in the development of novel therapeutic agents.
The compound's unique structural features make it a promising candidate for further investigation in various biological and chemical contexts. The presence of the methylthiophen-2-yl group, in particular, suggests possible interactions with biological targets such as enzymes and receptors, which are critical for drug design. Additionally, the diethylamino functionality can influence the compound's pharmacokinetic properties, including solubility and metabolic stability.
In recent years, there has been growing interest in thiophene derivatives due to their diverse biological activities. Thiophenes, and their substituted analogs, have been explored for their potential in treating a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The specific substitution pattern in 2-(diethylamino)ethyl(5-methylthiophen-2-yl)methylamine may confer unique properties that make it suitable for targeting specific disease pathways.
One of the most compelling aspects of this compound is its potential role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases. The structural motifs present in 2-(diethylamino)ethyl(5-methylthiophen-2-yl)methylamine could be exploited to design molecules that selectively inhibit specific kinases, thereby providing a new avenue for therapeutic intervention.
Recent studies have highlighted the importance of rational drug design in developing effective treatments for complex diseases. Computational methods, such as molecular docking and virtual screening, have been increasingly used to identify potential drug candidates. The structural features of 2-(diethylamino)ethyl(5-methylthiophen-2-yl)methylamine make it an attractive candidate for these computational approaches, as it can be easily modeled and tested against various biological targets.
The synthesis of this compound also presents an interesting challenge for synthetic chemists. The integration of multiple functional groups into a single molecule requires careful planning and execution. Advances in synthetic methodologies have made it possible to construct complex molecules with high precision, which is essential for developing novel drugs. The synthesis of 2-(diethylamino)ethyl(5-methylthiophen-2-yl)methylamine could contribute to the development of new synthetic strategies that are applicable to other complex molecules.
In conclusion, 2-(diethylamino)ethyl(5-methylthiophen-2-yl)methylamine (CAS No. 880811-99-4) is a compound with significant potential in pharmaceutical research. Its unique structural features make it a promising candidate for further investigation in various therapeutic areas. As research continues to uncover new biological targets and develop innovative synthetic methodologies, compounds like this one will play an increasingly important role in the fight against disease.
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